3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C12H13N3O3
Mechanism of Action
Target of Action
Triazoles are a class of compounds that are known to interact with a variety of enzymes and receptors in biological systems . .
Biochemical Pathways
Triazoles are known to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multiple steps, starting with the formation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The oxan-4-yl group is then introduced through a substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and antibacterial activity evaluation of 2,6-bis(6 ... - Springer](https://link.springer.com/article/10.1007/s00044-013-0790-2).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties[{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: This compound is structurally similar but lacks the oxan-4-yl group.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazolopyridine core but differ in the heterocyclic ring structure[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Uniqueness: 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the oxan-4-yl group, which can impart different chemical and biological properties compared to its analogs[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and antibacterial activity evaluation of 2,6-bis(6 ... - Springer](https://link.springer.com/article/10.1007/s00044-013-0790-2).
Properties
IUPAC Name |
3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECWKRNOHNUCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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